17-反式前列腺素F3α

描述

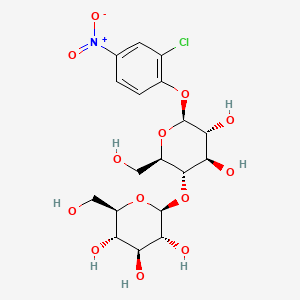

17-trans PGF3α is a double bond isomer of PGF3α and a potential metabolite of trans dietary fatty acids. There are no published reports on the biological activity of this compound.

科学研究应用

药物化学与药物合成

17-反式前列腺素F3α,作为前列腺素类似物,在药物化学中对于治疗药物的开发具有重要意义。 由于前列腺素具有多种生物活性并在医药领域发挥作用,因此其立体选择性合成至关重要 . 前列腺素已被开发成各种上市药物,包括用于治疗青光眼和兽医应用的药物 . 能够有效地合成这些化合物为新药发现和治疗应用开辟了途径。

临床药理学

在临床药理学中,前列腺素类似物被用作管理青光眼等疾病的一线治疗方法,可有效降低眼压 . 了解这些类似物的药效动力学和药理遗传学对于优化其治疗应用和预测患者对治疗的反应至关重要 .

兽医学

前列腺素,包括17-反式前列腺素F3α等类似物,在兽医学中发挥着关键作用。 它们被用于控制牛的排卵,这对人工授精实践有利 . 此外,它们还用于治疗生殖疾病,如发情障碍,并提高繁殖效率 .

生物技术与生物催化

生物技术领域利用生物催化来构建前列腺素等复杂分子。 17-反式前列腺素F3α的合成可以展示生物催化在创建这些具有高度立体化学控制的生物活性化合物方面的潜力 . 这对工业规模的生产以及用于研究和治疗用途的高纯度化合物的创建具有重要意义。

药理学研究

在药理学研究中,探索前列腺素受体及其在各种生物过程中的作用非常令人感兴趣。 前列腺素参与从血压调节到疼痛感知的各种功能 . 对17-反式前列腺素F3α的具体活性进行的研究可能会带来新的见解,了解其潜在的治疗用途和作用机制。

作用机制

Target of Action

The primary target of 17-trans Prostaglandin F3alpha (17-trans PGF3alpha) is the Prostaglandin F2α receptor (FP) . This receptor is a G protein-coupled receptor (GPCR) that is involved in numerous physiological and pathological processes including inflammation and cardiovascular homeostasis . The FP receptor is required for female reproductive function such as luteolysis and parturition .

Mode of Action

17-trans PGF3alpha interacts with its target, the FP receptor, to mediate various cellular processes. It is a double bond isomer of Prostaglandin F3α and a potential metabolite of trans dietary fatty acids . It has been found to have anti-inflammatory activity .

Biochemical Pathways

It is known that prostaglandins, including 17-trans pgf3alpha, are involved in a wide range of roles from homeostasis of blood pressure and blood flow, the initiation and resolution of inflammation, the perception of pain, cell survival, and the progression of numerous disease states .

Pharmacokinetics

It is known that 17-trans pgf3alpha is a potential metabolite of trans dietary fatty acids .

Result of Action

It has been found to have anti-inflammatory activity , suggesting that it may play a role in reducing inflammation in the body.

生化分析

Biochemical Properties

It is known that prostaglandins, including Prostaglandin F3alpha, play crucial roles in various biochemical reactions . They interact with specific G-protein-coupled receptors, leading to the activation of different signaling pathways . The exact enzymes, proteins, and other biomolecules that 17-trans Prostaglandin F3alpha interacts with are yet to be identified.

Cellular Effects

Prostaglandins are known to have wide-ranging effects on various types of cells and cellular processes . They influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Prostaglandins typically exert their effects at the molecular level through binding interactions with specific receptors, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

The metabolic pathways involving 17-trans Prostaglandin F3alpha are not well-characterized. Prostaglandins are typically involved in various metabolic pathways, interacting with a range of enzymes and cofactors

属性

IUPAC Name |

(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(1E,3S,5E)-3-hydroxyocta-1,5-dienyl]cyclopentyl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h3-4,6-7,12-13,15-19,21-23H,2,5,8-11,14H2,1H3,(H,24,25)/b6-3+,7-4-,13-12+/t15-,16+,17+,18-,19+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAKGBZWJAIABSY-XYJRQBLTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC(C=CC1C(CC(C1CC=CCCCC(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C/C[C@@H](/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1C/C=C\CCCC(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

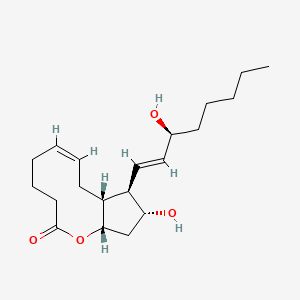

![N-[(3S,5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]acetamide](/img/structure/B593181.png)

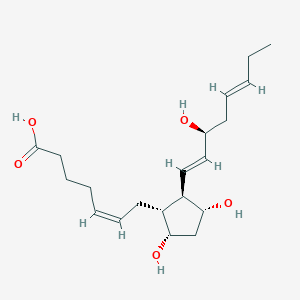

![2-Azaspiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]](/img/structure/B593190.png)